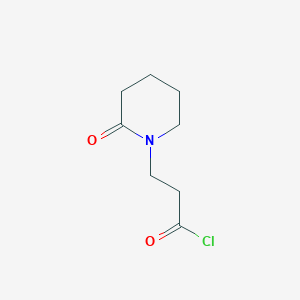

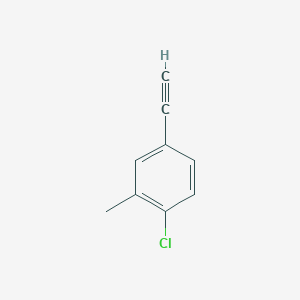

![molecular formula C20H24N2O6S2 B1406701 Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate CAS No. 2034154-18-0](/img/structure/B1406701.png)

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate

Overview

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer .

Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .Molecular Structure Analysis

The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide range of pharmacological activities. These compounds have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. The structural diversity of benzothiazole derivatives allows for the design of molecules with specific biological activities, making them valuable scaffolds in drug development. The review by Bhat and Belagali (2020) highlights the significance of benzothiazole in medicinal chemistry, emphasizing its role in the development of novel therapeutic agents with diverse biological activities Bhat & Belagali, 2020.

Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

Thiazole derivatives have been studied for their antioxidant and anti-inflammatory properties. The research by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives and evaluating their in vitro antioxidant and anti-inflammatory activities. The study identified specific compounds within this class that showed promising anti-inflammatory and antioxidant activities, highlighting the therapeutic potential of thiazole derivatives in treating conditions associated with oxidative stress and inflammation Raut et al., 2020.

Applications of Thiazole and Sulfonate Compounds

Compounds containing thiazole and sulfonate groups have diverse applications, ranging from pharmaceuticals to materials science. For example, the review by Munteanu and Apetrei (2021) discusses various methods for determining antioxidant activity, including assays that might use thiazole derivatives as part of the evaluation process. This indicates the relevance of thiazole-based compounds in analytical chemistry and their potential role in assessing the antioxidant capacity of various substances Munteanu & Apetrei, 2021.

Mechanism of Action

Target of Action

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways

Result of Action

Thiazole derivatives are known to have diverse biological activities, which could result in a variety of molecular and cellular effects

Future Directions

Thiazoles are a significant potential class in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are present in more than 18 FDA-approved drugs . This suggests that thiazoles could be a promising area for future research and drug development.

Biochemical Analysis

Biochemical Properties

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These changes can result in varied cellular outcomes, such as altered cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding can result in conformational changes that affect the biomolecule’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. Understanding the transport mechanisms of the compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall activity within the cell.

properties

IUPAC Name |

4-methylbenzenesulfonic acid;methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S.C7H8O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,14H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIQXVKSDHEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)

![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)

![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)

![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)

![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)

![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)